6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBLWFEAXOUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves several steps. One common method includes the difluoromethylation of pyridine derivatives. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods[2][2]. Industrial production often involves the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring[2][2]. The reaction conditions typically require controlled temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound is being researched for its potential biological activities , including antimicrobial and antifungal properties. The difluoromethyl group enhances the compound’s lipophilicity, which may improve its bioavailability and efficacy in biological systems. Studies indicate that this compound interacts with specific molecular targets, potentially leading to new therapeutic agents.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid exhibit significant antimicrobial effects against various pathogens. The mechanism of action appears to involve disruption of microbial cell membranes, attributed to the enhanced binding affinity conferred by the difluoromethyl group.
Agrochemical Applications
In agrochemicals, this compound is explored for its herbicidal properties . Its selective herbicidal activity has been noted in studies where it was applied to crops at concentrations that significantly affected weed species while causing minimal damage to the crops themselves.
Case Study: Selective Herbicidal Activity
Field tests have shown that when applied at ten times the rate used on weeds, this compound caused negligible harm to crop plants while effectively controlling weed growth. This selective toxicity makes it a promising candidate for developing new herbicides that minimize crop damage .
Synthesis and Industrial Applications
The industrial synthesis of this compound typically involves multi-step processes using metal-based catalysts to ensure high yields and purity. The compound serves as an intermediate in synthesizing other complex organic molecules, making it valuable in chemical manufacturing.
Ongoing research is focused on elucidating the interactions between this compound and various biomolecules to better understand its potential therapeutic applications. Additionally, studies are investigating the environmental impact and degradation pathways of this compound in agricultural settings.
Future Research Directions
- Investigating the structure-activity relationship (SAR) to optimize biological efficacy.
- Exploring alternative synthesis routes to reduce environmental impact.
- Assessing long-term ecological effects of agrochemical applications.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit enhanced herbicidal efficacy, likely due to improved binding to HPPD or acetolactate synthase (ALS) enzymes .
- Fluorinated derivatives (e.g., trifluoromethyl, difluoromethyl) show superior environmental stability compared to non-fluorinated analogs, though trifluoromethyl groups may pose higher bioaccumulation risks .
Physicochemical Properties
- Lipophilicity: The difluoromethyl group (-CF₂H) in the target compound provides a logP value intermediate between trifluoromethyl (-CF₃, higher logP) and non-fluorinated alkyl groups, optimizing membrane permeability .
- Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., 4-chlorophenyl) can counteract this, necessitating formulation adjustments for field applications .
- Stability : Fluorine substituents resist metabolic degradation, extending half-life in biological systems. For example, 4,6-dichloro-5-fluoropyridine-3-carboxylic acid (CAS 154012-18-7) demonstrates prolonged herbicidal activity in aquatic environments .
Biological Activity
6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a chloro group and a difluoromethyl substituent, which may influence its interactions with biological targets. Research into its biological activity has revealed promising results, particularly in the fields of antimicrobial and anticancer therapies.
The molecular formula of this compound is C7H5ClF2N2O2, with a molar mass of approximately 208.57 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which can affect the compound's bioavailability and interaction with cellular membranes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve inhibition of fatty acid synthesis pathways, which are critical for bacterial cell wall integrity.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 32 µg/mL | |
| Bacillus subtilis | 16 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It has shown selective cytotoxicity towards various cancer cell lines, including HeLa and A375 cells, with mechanisms believed to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15.4 | Apoptosis induction | |
| A375 | 12.3 | Cell cycle arrest | |
| HCT116 | 18.5 | Induction of oxidative stress |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the chloro group is known to enhance binding affinity to certain targets, while the difluoromethyl group contributes to its lipophilicity and potential for membrane permeability.
Key Findings in SAR Studies:
- The introduction of halogen substituents generally increases potency against bacterial targets.
- Modifications at the carboxylic acid position can lead to variations in cytotoxic activity against cancer cells.
Case Studies
One notable study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound exhibited reduced bacterial load compared to control groups, suggesting its potential as an effective therapeutic agent against resistant bacterial strains.
Q & A
Q. What synthetic methodologies are applicable for 6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid, and how are intermediates controlled?
Synthesis involves halogenation and carboxylation strategies. For analogous trifluoromethylpyridines, cyclization of fluorinated precursors (e.g., 4,4,4-trifluoro-3-oxobutanoyl chloride) with ammonia derivatives is followed by oxidation to introduce the carboxylic acid group . Key intermediates like chloropyridine boronic esters (e.g., 6-chloro-5-methylpyridine-3-boronic acid) ensure regiochemical precision . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which analytical techniques are optimal for characterizing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) achieve >97% purity for related chlorotrifluoromethylpyridines. UV detection at 254 nm enhances sensitivity .
- NMR : ¹H/¹³C NMR in deuterated DMSO resolves splitting patterns caused by fluorine coupling. 2D experiments (HSQC, HMBC) confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm) and detects halogen isotope patterns .
Q. How should researchers handle storage and stability challenges?
Store under inert gas (argon) at –20°C to prevent hydrolysis of the difluoromethyl group. Stability studies on similar pyridinecarboxylic acids show degradation <5% over 6 months when protected from light and moisture .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational spectral data?
Combine experimental NMR with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model chemical shifts. For example, fluorine-induced deshielding in the difluoromethyl group can deviate from predicted values; iterative refinement of computational parameters aligns theory with observation .
Q. How can synthetic yields be optimized for large-scale production?
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves efficiency for introducing chloro and difluoromethyl groups. Ligands like SPhos enhance turnover numbers .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (2-MeTHF) to reduce side reactions. Yields increase by 15–20% in scaled-up batches .
Q. What in vitro assays evaluate the compound’s bioactivity against enzymatic targets?
Use fluorescence polarization assays to measure inhibition constants (Ki) for kinases or carboxylases. For fluorinated pyridines, IC50 values correlate with electron-withdrawing effects of the difluoromethyl group on binding affinity . Pre-incubate with liver microsomes (human/rat) to assess metabolic stability .
Q. How do researchers address solubility limitations in biological assays?
Q. What computational tools predict degradation pathways under physiological conditions?
Molecular dynamics simulations (GROMACS) model hydrolysis of the difluoromethyl group. QM/MM calculations identify transition states for acid-catalyzed decomposition . Pair with LC-MS to validate predicted metabolites .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry data (e.g., unexpected adducts)?
Q. Why do XRD crystal structures deviate from computational geometry optimizations?
Crystal packing forces (e.g., hydrogen bonding, π-stacking) distort bond angles. Use Mercury software to overlay experimental and DFT-optimized structures, focusing on torsional flexibility of the pyridine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
